N-(2-Chlorophenyl)pivalamide
Overview
Description
“N-(2-Chlorophenyl)pivalamide” is a chemical compound . It is the amide of pivalic acid . The compound is also known as “N-Pivalamide” and is a functional group having the chemical formula: t Bu-CO-NH-R .
Synthesis Analysis
The synthesis of “this compound” involves a series of steps. In one research, a new and efficient protocol has been developed for the synthesis of a similar compound, ketamine, by using a hydroxy ketone intermediate . The synthesis of this drug has been done in five steps . Another study screened twelve newly synthesised N - (substituted phenyl)-2-chloroacetamides for antimicrobial potential . The reaction comprises a heterogeneous lithiation step catalyzed by the solvent, fluoroacetylation with ethyl-trifluoroacetate (TFAEt), and hydrolysis .Molecular Structure Analysis
The molecular structure of “this compound” has been studied . The compound crystallizes in the monoclinic crystal system with noncentrosymmetric space group of P2 1 .Chemical Reactions Analysis
The chemical reactions involving “this compound” have been studied. For instance, the lithiation-fluoroacetylation of a similar compound, N-(4-chlorophenyl)-pivalamide (NCP), is a key step in the synthesis of a potent inhibitor of the HIV type 1 reverse transcriptase .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be found in databases like PubChem .Scientific Research Applications
Synthesis and Reaction Monitoring
- N-(4-chlorophenyl)-pivalamide (a close analogue of N-(2-Chlorophenyl)pivalamide) is used in the synthesis of HIV type 1 reverse transcriptase inhibitors. A study examined the lithiation-fluoroacetylation process involved in its synthesis, utilizing in situ monitoring methods like reaction calorimetry and spectroscopy for optimization (Godany, Neuhold, & Hungerbühler, 2011).
Molecular Structure and Biological Evaluation
- A compound similar to this compound, N-((4-acetylphenyl)carbamothioyl)pivalamide, was synthesized and its structure determined through spectroscopic methods. Its biological activity was assessed against various enzymes, showing significant enzyme inhibition properties. This highlights the potential of related compounds in medicinal chemistry (Saeed et al., 2022).
Applications in Cystic Fibrosis Therapy
- N-(5-(2-(5-Chloro-2-methoxyphenylamino)thiazol-4-yl)-4-methylthiazol-2-yl)pivalamide is explored for its role in cystic fibrosis therapy. Its structural modifications have shown to significantly affect its activity in correcting the cellular processing of cystic fibrosis protein (Yu et al., 2008).
Photocatalytic Applications
- N-(4-mercaptophenyl)pivalamide, another related compound, is utilized in photocatalysis for the defluoroalkylation of trifluoroacetates with alkenes. This demonstrates its potential in synthetic chemistry applications (Liu, Shen, & Shang, 2022).
Catalysis in Organic Synthesis
- The role of the N-pivaloyl group in facilitating hydrocupration in copper-catalyzed hydroamination of γ-substituted allylic pivalamides demonstrates the importance of this compound and related compounds in the synthesis of chiral vicinal diamines (Ichikawa, Dai, & Buchwald, 2019).
Spectroscopic Properties
- The BF2 complexes of N-(5-phenyl-2-pyrazinyl)pivalamide and its derivatives exhibit fluorescence in solution and solid state, providing insights into the development of new fluorescent materials (Hachiya et al., 2016).
Rhodium-Catalyzed Reactions
- N-pivaloyloxy benzamides, closely related to this compound, are used in Rh(III)-catalyzed direct C-H amination with N-chloroamines. This showcases the compound's versatility in catalytic organic reactions (Grohmann, Wang, & Glorius, 2012).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(2-chlorophenyl)-2,2-dimethylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-11(2,3)10(14)13-9-7-5-4-6-8(9)12/h4-7H,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJDANTDMTCZGNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=CC=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90211724 | |
Record name | Propanamide, N-(2-chlorophenyl)-2,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90211724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62662-74-2 | |
Record name | Propanamide, N-(2-chlorophenyl)-2,2-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062662742 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanamide, N-(2-chlorophenyl)-2,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90211724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 62662-74-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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